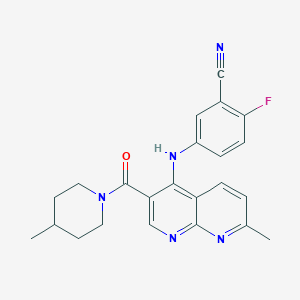
2-Fluoro-5-((7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of naphthyridine derivatives, which are structurally related to the compound of interest, involves the preparation of compounds with amino- and/or hydroxy-substituted cyclic amino groups. For instance, compounds with significant antibacterial activity were synthesized from 1-substituted 7-chloro-, 7-(ethylsulfonyl)-, and 7-(tosyloxy)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their ethyl esters, demonstrating a method that could potentially be adapted for the synthesis of 2-Fluoro-5-((7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile (Egawa et al., 1984).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives, including fluoro and methyl substitutions, plays a critical role in their chemical behavior and properties. For example, the introduction of fluoro groups at specific positions significantly influences the antibacterial activity and could similarly affect the properties of the compound , indicating the importance of precise molecular structuring (Matsumoto et al., 1984).
Chemical Reactions and Properties
Naphthyridine derivatives undergo various chemical reactions, including the Sandmeyer reaction for introducing chloro and cyano groups, and the Balz-Schiemann reaction for fluoro analogues. These methods highlight potential reactions that 2-Fluoro-5-((7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile might undergo, affecting its chemical properties and usefulness in specific applications (Matsumoto et al., 1984).
Physical Properties Analysis
The physical properties of naphthyridine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular composition and substitutions. The physical properties of 2-Fluoro-5-((7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile would similarly be determined by its specific molecular structure and the presence of functional groups (Suzuki et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for understanding the applications and handling of naphthyridine derivatives. Studies on related compounds provide insights into how the chemical structure influences these properties, offering a basis for predicting the behavior of 2-Fluoro-5-((7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile in chemical processes and applications (Bouzard et al., 1992).
Applications De Recherche Scientifique
Antibacterial Agents
Research into 1,4-dihydro-4-oxopyridinecarboxylic acids, including compounds similar in structure to the specified chemical, has shown significant potential in antibacterial applications. These compounds exhibit broad and potent in vitro antibacterial activity, excellent in vivo efficacy on systemic infections, and a weak acute toxicity. The studies highlight the importance of the fluorine atom and its positioning within the molecular structure for achieving optimal antibacterial effects (Matsumoto et al., 1984).
Synthesis of Antagonists
Further research has been conducted on the synthesis of androgen receptor antagonists, where fluorinated compounds have been utilized for their potent activity. These compounds, through complex synthetic pathways, are being developed as potential treatments for diseases requiring the modulation of androgen receptors (Li Zhi-yu, 2012).
Antitumor Agents
A series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, similar in structural framework to the chemical , have demonstrated moderate cytotoxic activity. Through structural modifications, these compounds are being explored for their potential as clinically useful antitumor agents, showing promise against several murine and human tumor cell lines (Tsuzuki et al., 2004).
Fluorimetric Detection of Ions
The development of compounds for the selective and sensitive fluorescence detection of metal ions represents another significant application. The ability of these fluorinated compounds to undergo fluorescence enhancement upon binding with specific ions has implications for environmental monitoring and biochemical assays (Amitha et al., 2019).
Neurofibrillary Tangles and Beta-Amyloid Plaques
In the context of Alzheimer's disease, fluorinated derivatives have been utilized in PET imaging to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in living patients. This noninvasive technique aids in the diagnostic assessment of Alzheimer's disease and monitoring the efficacy of experimental treatments (Shoghi-Jadid et al., 2002).
Propriétés
IUPAC Name |
2-fluoro-5-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O/c1-14-7-9-29(10-8-14)23(30)19-13-26-22-18(5-3-15(2)27-22)21(19)28-17-4-6-20(24)16(11-17)12-25/h3-6,11,13-14H,7-10H2,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZGCWHFLCBZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C#N)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

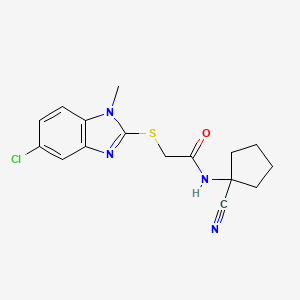
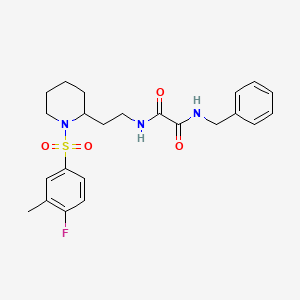

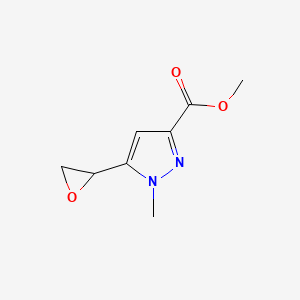
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)
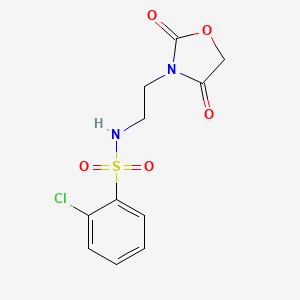

![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)
![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)
